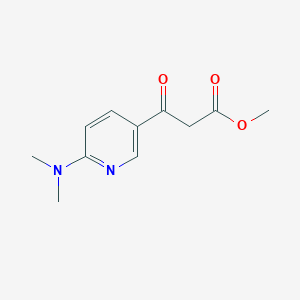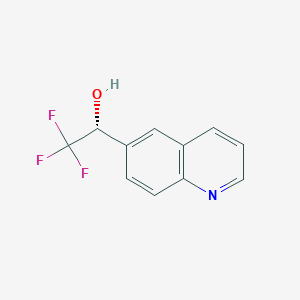
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its chloromethyl group at the 6-position and methyl groups at the 3 and 4 positions, making it a versatile intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride typically involves the chloromethylation of 3,4-dimethylpyridazine. One common method includes the reaction of 3,4-dimethylpyridazine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Starting Material: 3,4-dimethylpyridazine
Reagents: Formaldehyde, hydrochloric acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures
The reaction proceeds as follows:
3,4-dimethylpyridazine+CH2O+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, enhancing the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include azidomethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include reduced pyridazine derivatives or dechlorinated compounds.
Applications De Recherche Scientifique
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride has several applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Chloromethyl)pyridazine
- 3,4-Dimethylpyridazine
- 6-(Bromomethyl)-3,4-dimethylpyridazine
Uniqueness
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl groups and a chloromethyl group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry.
This compound’s versatility and reactivity make it a significant subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C7H10Cl2N2 |
|---|---|
Poids moléculaire |
193.07 g/mol |
Nom IUPAC |
6-(chloromethyl)-3,4-dimethylpyridazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)10-9-6(5)2;/h3H,4H2,1-2H3;1H |
Clé InChI |
KIPVPBHIWRNQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1C)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



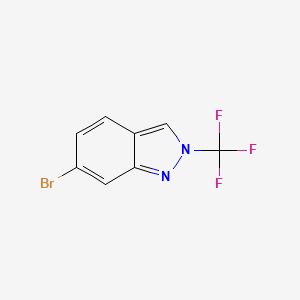

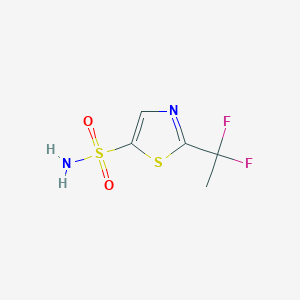

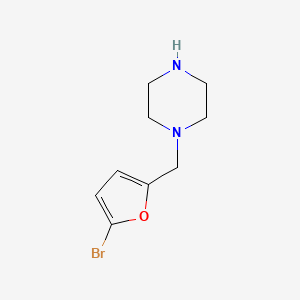

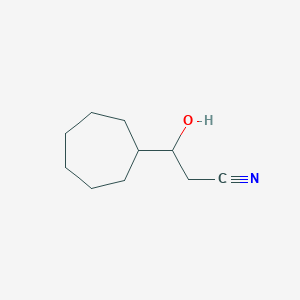
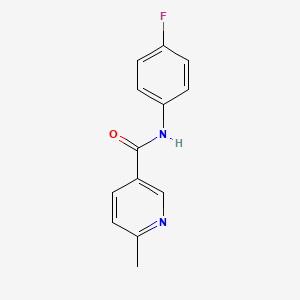
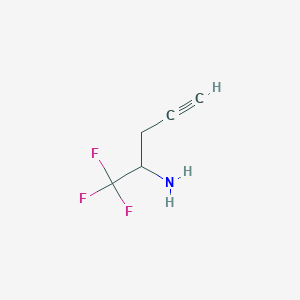
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
